7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid
Description
7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound featuring a benzo[b]thiophene core substituted with chlorine at position 7, a hydroxyl group at position 3, and a carboxylic acid at position 2. Its molecular formula is C₉H₅ClO₃S, with a molecular weight of 228.66 g/mol (derived from analogs in ). This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, such as intermediates in the synthesis of encenicline hydrochloride, a cognition enhancer studied for Alzheimer’s disease and schizophrenia .
The hydroxyl and carboxylic acid groups enhance solubility and enable hydrogen bonding, critical for interactions with biological targets. Chlorination at position 7 modulates electronic properties and steric effects, influencing reactivity and stability.
Properties
IUPAC Name |
7-chloro-3-hydroxy-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO3S/c10-5-3-1-2-4-6(11)8(9(12)13)14-7(4)5/h1-3,11H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPQOGJGBCVXPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC(=C2O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid typically involves the chlorination of 3-hydroxybenzo[b]thiophene-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Common reagents used in this process include thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 3-hydroxybenzo[b]thiophene-2-carboxylic acid.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or sodium thiolate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 7-chloro-3-oxo-benzo[b]thiophene-2-carboxylic acid, while substitution of the chloro group with an amine may produce 7-amino-3-hydroxybenzo[b]thiophene-2-carboxylic acid .
Scientific Research Applications
Scientific Research Applications
- Chemistry It serves as a building block in synthesizing complex organic molecules. Its chemical reactivity allows for oxidation, reduction, and substitution reactions, making it a versatile intermediate in producing derivatives with enhanced biological activity.
- Biology The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. Research indicates it exhibits antimicrobial properties by inhibiting bacterial enzymes and disrupting cell membrane integrity.
- Medicine There is ongoing research exploring its potential as a therapeutic agent for various diseases. In vitro studies have shown it effectively inhibits the growth of cancer cell lines, suggesting potential applications in cancer therapy. The compound's ability to interfere with key metabolic pathways in cancer cells indicates the need for further investigation into its therapeutic potential.
- Industry It is used in developing new materials and chemical processes.
Chemical Reactivity
7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid can undergo various chemical reactions, making it a versatile compound for synthesizing derivatives.
Types of Reactions:
- Oxidation The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative. Common oxidizing agents include potassium permanganate or chromium trioxide.
- Reduction The chloro group can be reduced to a hydrogen atom, resulting in the formation of 3-hydroxybenzo[b]thiophene-2-carboxylic acid. Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
- Substitution The chloro group can be substituted with other nucleophiles such as amines or thiols. Nucleophilic substitution reactions often involve reagents like sodium azide or sodium thiolate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 7-chloro-3-oxo-benzo[b]thiophene-2-carboxylic acid, while substitution of the chloro group with an amine may produce 7-amino-3-hydroxybenzo[b]thiophene-2-carboxylic acid.
This compound is of interest in medicinal chemistry because of its potential biological activities.
Antimicrobial Activity: Research indicates that this compound exhibits notable antimicrobial properties. It is believed to inhibit bacterial enzymes and disrupt cell membrane integrity, contributing to its effectiveness against various pathogens. A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents.
Anticancer Potential: The compound has shown promise in anticancer research, particularly in targeting specific enzymes involved in tumorigenesis. Its mechanism may involve binding to active sites on enzymes, thereby inhibiting their function and disrupting cancer cell proliferation.
Mechanism of Action
The mechanism by which 7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, its antimicrobial activity may involve inhibition of bacterial enzymes or disruption of cell membrane integrity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural analogs based on substituent positions, functional groups, and physicochemical properties:
Key Observations :
- Chlorine Position : Shifting chlorine from position 7 to 6 (as in 6-chloro analogs) reduces bioactivity in neurological targets .
- Functional Groups : Methoxy substitution (e.g., 6-chloro-3-methoxy-) increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility .
- Carboxylic Acid vs. Ester : The ethyl ester derivative (e.g., ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate, MW 256.71) shows improved bioavailability due to esterase-mediated activation .
Comparative Reactivity :
- Hydroxyl groups (e.g., 3-hydroxy) facilitate phosphorylation or glycosylation, useful in prodrug design.
- Methoxy groups (e.g., 3-methoxy) resist oxidation, enhancing metabolic stability .
Biological Activity
7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C10H7ClO3S
- Molecular Weight : 242.68 g/mol
The compound features a chloro group at the 7-position and a hydroxyl group at the 3-position on the benzo[b]thiophene ring, which are critical for its chemical reactivity and biological interactions.
Chemical Reactivity
This compound can undergo various chemical reactions:
| Reaction Type | Description |
|---|---|
| Oxidation | Hydroxyl group can be oxidized to form ketones or carboxylic acids. |
| Reduction | Chloro group can be reduced to hydrogen. |
| Substitution | Chloro group can be replaced by nucleophiles such as amines or thiols. |
These reactions suggest that the compound has versatile synthetic pathways, potentially leading to derivatives with enhanced biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . It is believed to inhibit bacterial enzymes and disrupt cell membrane integrity, contributing to its effectiveness against various pathogens.
Anticancer Potential
The compound has shown promise in anticancer research , particularly in targeting specific enzymes involved in tumorigenesis. Its mechanism may involve binding to active sites on enzymes, thereby inhibiting their function and disrupting cancer cell proliferation .
The precise mechanism by which this compound exerts its biological effects is not fully elucidated but is thought to include:
- Inhibition of Enzymatic Activity : By binding to active sites of enzymes, it may prevent their normal function.
- Modulation of Signaling Pathways : The compound may influence key signaling molecules, affecting cellular responses and gene expression.
Study on Antimicrobial Efficacy
A study conducted on various derivatives of benzo[b]thiophene compounds demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents.
Anticancer Activity Research
In vitro studies have reported that this compound effectively inhibits the growth of cancer cell lines, suggesting its potential application in cancer therapy. The compound's ability to interfere with key metabolic pathways in cancer cells was emphasized, indicating a need for further investigation into its therapeutic potential .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid, and what factors influence method selection?
- Answer : The compound can be synthesized via cyclization or substitution reactions. A widely used approach for analogous structures is the Schmidt reaction , which involves reacting a primary amine with a carboxylic acid derivative under controlled conditions (e.g., reflux in CH₂Cl₂ with a base). Alternative routes include halogenation of precursor benzo[b]thiophene derivatives or carboxylation of chlorinated intermediates. Method selection depends on yield optimization, availability of starting materials, and compatibility with hydroxyl group stability. Reverse-phase HPLC is often employed for purification .
Q. What purification techniques are recommended for achieving high purity in this compound?
- Answer : Reverse-phase HPLC (using gradients like MeCN:H₂O or methanol:water) is effective for isolating the target compound from by-products. Recrystallization from solvents such as ethanol or ethyl acetate can further enhance purity. Confirmation via melting point analysis (e.g., 214–217°C for similar derivatives) and chromatographic monitoring (TLC/HPLC) is critical .
Q. How should researchers handle and store this compound to ensure stability?
- Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as these may degrade the compound into hazardous by-products like sulfur oxides. Stability tests under varying pH and temperature conditions are recommended to establish shelf-life .
Advanced Research Questions
Q. How can spectral data contradictions (e.g., NMR/IR inconsistencies) be resolved during characterization?
- Answer : Contradictions often arise from tautomerism or residual solvents. Use deuterated solvents for NMR and compare experimental data with computational predictions (DFT calculations). For IR, ensure thorough drying to eliminate moisture interference. Multi-technique validation (e.g., LC-MS for molecular weight, HRMS for exact mass) is essential .
Q. What strategies mitigate low yields in the carboxylation step of benzo[b]thiophene derivatives?
- Answer : Optimize reaction time, temperature, and catalyst (e.g., Pd-based catalysts for direct carboxylation). Protecting the hydroxyl group with acetyl or tert-butyldimethylsilyl (TBDMS) groups before carboxylation can prevent side reactions. Post-reaction deprotection under mild conditions (e.g., K₂CO₃/MeOH) preserves functionality .
Q. How do structural modifications (e.g., substituent position) impact biological activity in related compounds?
- Answer : Studies on benzothiophene-2-carboxamide derivatives show that electron-withdrawing groups (e.g., -Cl) enhance antibacterial activity by improving membrane permeability. Modifying the hydroxyl group to esters or ethers can alter pharmacokinetics. Structure-activity relationship (SAR) studies via systematic substitution are advised .
Q. What advanced analytical techniques validate crystallinity and stereochemical properties?
- Answer : Single-crystal X-ray diffraction provides definitive structural confirmation. For amorphous samples, solid-state NMR or powder XRD paired with DSC (differential scanning calorimetry) analyzes crystallinity. Chiral HPLC or circular dichroism (CD) spectroscopy resolves stereochemical ambiguities .
Q. How can mechanistic studies elucidate the role of intermediates in the Schmidt reaction for this compound?
- Answer : Use isotopic labeling (e.g., ¹⁵N-labeled amines) to track intermediate formation. In-situ FTIR or Raman spectroscopy monitors reaction progress. Computational studies (e.g., DFT) model transition states and energy barriers, guiding experimental optimization .
Methodological Tables
| Synthetic Optimization Parameters | Recommendations |
|---|---|
| Reaction Temperature | 80–120°C (reflux in CH₂Cl₂ or DMF) |
| Catalyst | Pd(OAc)₂ for carboxylation |
| Protecting Groups | Acetyl/TBDMS for hydroxyl stabilization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
